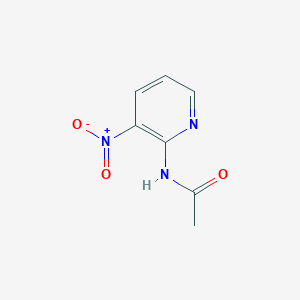

N-(3-nitropyridin-2-yl)acetamide

Description

Significance of Nitropyridine Scaffolds in Modern Organic and Medicinal Chemistry

Nitropyridine scaffolds are a class of pyridine (B92270) derivatives that incorporate a nitro group, a feature that significantly influences their chemical reactivity and biological activity. Pyridine itself, an aromatic heterocyclic compound, is a fundamental building block in numerous natural products and synthetic molecules. nih.govnih.gov The introduction of a nitro group into the pyridine ring enhances its electrophilic character, making it a versatile precursor for a wide range of chemical transformations. nih.govchempanda.com

In medicinal chemistry, the pyridine ring is considered a "privileged scaffold" due to its prevalence in many FDA-approved drugs. nih.govresearchgate.netmdpi.com The presence of the nitrogen atom in the pyridine ring allows for hydrogen bonding and other non-covalent interactions, which are crucial for the binding of drugs to their biological targets. chempanda.comresearchgate.net The addition of a nitro group can further modulate these interactions and introduce new pharmacological properties. Consequently, nitropyridine derivatives have been investigated for a variety of therapeutic applications, including as potential antitumor, antiviral, antibacterial, and antifungal agents. mdpi.comnih.gov

The synthetic utility of nitropyridines is equally significant. The electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the pyridine ring. nih.govntnu.no This reactivity makes nitropyridines valuable starting materials for the construction of more complex heterocyclic systems. nih.gov For instance, they have been used in the synthesis of insecticides, herbicides, and molecules with applications in materials science, such as dyes. mdpi.comresearchgate.netnih.gov The ability to transform the nitro group into other functional groups, such as an amino group, further expands the synthetic possibilities, providing access to a diverse array of substituted pyridines. ntnu.no

N-(3-nitropyridin-2-yl)acetamide as a Key Intermediate for Complex Molecular Architectures

This compound is a specific nitropyridine derivative that serves as a crucial building block in organic synthesis. Its structure, featuring an acetamido group and a nitro group on the pyridine ring, provides multiple reaction sites for further chemical modifications. This compound is categorized as a heterocyclic building block, an organic building block, a nitro compound, and an amide, highlighting its versatile chemical nature. bldpharm.com

The primary role of this compound in advanced chemical research is as a key intermediate. This means it is a starting material or a stepping stone in a multi-step synthesis of more complex and often biologically active molecules. For example, the amino group, protected as an acetamide (B32628), and the nitro group can be selectively modified to introduce new functionalities and build intricate molecular architectures.

Research has demonstrated the use of related nitropyridine structures in the synthesis of various complex molecules. For instance, 2-chloro-3-nitropyridine (B167233) is a common precursor for creating a range of derivatives through nucleophilic substitution of the chlorine atom. nih.gov Similarly, the nitro group in 3-nitropyridines can be substituted by various nucleophiles. nih.gov While specific, detailed research findings on the direct applications of this compound are often embedded within larger synthetic pathways, its structural motifs are indicative of its potential in constructing larger, functional molecules. The reactivity of the nitropyridine core, combined with the additional functional handle of the acetamido group, makes it a valuable tool for chemists seeking to create novel compounds with specific properties.

Below is a data table summarizing the key properties of this compound and a related isomer for comparative context.

| Property | This compound | N-(5-nitropyridin-2-yl)acetamide |

| IUPAC Name | This compound | N-(5-nitropyridin-2-yl)acetamide |

| Molecular Formula | C₇H₇N₃O₃ | C₇H₇N₃O₃ |

| Molecular Weight | 181.15 g/mol | 181.15 g/mol nih.gov |

| CAS Number | 79371-44-1 bldpharm.com | 5093-64-1 nih.gov |

| Canonical SMILES | CC(=O)NC1=NC=CC=C1N+[O-] | CC(=O)NC1=NC=C(C=C1)N+[O-] nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-(3-nitropyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c1-5(11)9-7-6(10(12)13)3-2-4-8-7/h2-4H,1H3,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEDMMYPNMRUMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343051 | |

| Record name | N-(3-Nitropyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79371-44-1 | |

| Record name | N-(3-Nitropyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of N 3 Nitropyridin 2 Yl Acetamide and Its Derivatives

Direct Synthesis Approaches to N-(3-nitropyridin-2-yl)acetamide

The direct introduction of a nitro group onto the 2-acetamidopyridine (B118701) skeleton presents significant regiochemical challenges. The development of optimized procedures and an understanding of underlying reaction mechanisms are crucial for accessing the desired 3-nitro isomer.

Optimization of Nitration Procedures for Pyridine (B92270) Derivatives

The direct nitration of 2-aminopyridine (B139424) or its acetylated derivative, 2-acetamidopyridine, is a common starting point for the synthesis of this compound. However, this approach is often hampered by poor regioselectivity. The strong directing effect of the amino group at the 2-position predominantly favors the formation of the 2-amino-5-nitropyridine (B18323) isomer. sapub.orgorgsyn.org In fact, the desired 2-amino-3-nitropyridine (B1266227) is typically obtained in yields of less than 10%, making its separation from the major 5-nitro product both tedious and inefficient. orgsyn.org

This regioselectivity can be attributed to "electric hindrance," where the repulsion between the positive charge of the incoming nitronium ion (NO₂⁺) and the developing positive charge at the adjacent ring nitrogen during the transition state makes attack at the 3-position less favorable. sapub.org Higher temperatures during nitration have been shown to slightly favor the formation of the 5-nitro isomer. sapub.org The initial kinetic product of the reaction is often 2-nitraminopyridine, which subsequently undergoes rearrangement to the ring-nitrated products. sapub.org

To overcome these low yields, alternative and modified procedures have been developed. One effective method involves the nitration of pyridine itself with dinitrogen pentoxide in an organic solvent, followed by quenching the reaction with a solution of sodium bisulfite. ntnu.no This process allows for the isolation of 3-nitropyridine (B142982), which can then be further functionalized. Another innovative approach circumvents the direct nitration of the aminopyridine ring entirely. In this method, 3-aminopyridine (B143674) is first reacted with urea (B33335) to form N,N'-di-(3-pyridyl)-urea. google.com This intermediate can then be nitrated with a mixture of nitric and sulfuric acid in a highly controlled and selective manner, yielding N,N'-di-(2-nitro-3-pyridyl)-urea with yields consistently over 90%. google.com Subsequent hydrolysis of this dinitrated urea readily cleaves the molecule to produce two equivalents of 2-nitro-3-aminopyridine, the deacetylated precursor to the title compound. google.com

| Method | Description | Key Findings / Challenges | References |

|---|---|---|---|

| Direct Nitration of 2-Aminopyridine | Reaction of 2-aminopyridine with nitrating agents (e.g., HNO₃/H₂SO₄). | Major product is 2-amino-5-nitropyridine; yield of desired 3-nitro isomer is typically <10%. Separation is difficult. | sapub.orgorgsyn.org |

| Nitration of Pyridine with Dinitrogen Pentoxide | Pyridine is reacted with N₂O₅ and then treated with aqueous sodium bisulfite. | A modified procedure that provides a viable route to 3-nitropyridine, which can be a precursor for further synthesis. | ntnu.no |

| Indirect Nitration via Di-pyridyl Urea | 3-Aminopyridine is converted to N,N'-di-(3-pyridyl)-urea, which is then nitrated and hydrolyzed. | Highly selective nitration at the 2-position, yielding the precursor to 2-amino-3-nitropyridine in high yields (>90%). | google.com |

Insights into Nitro Group Migration Mechanisms in Pyridine Systems

During the synthesis and reaction of nitropyridines, the migration of the nitro group is a notable phenomenon. clockss.org Research into the reaction of pyridine with dinitrogen pentoxide and bisulfite suggests that the formation of 3-nitropyridine proceeds through a mechanism involving a nitro group migration. ntnu.no The proposed mechanism involves a sapub.orgclockss.org sigmatropic shift, where the nitro group moves from the nitrogen atom of an intermediate to the C-3 position of the pyridine ring. ntnu.no

This type of rearrangement is not unique to this specific reaction. Studies on the reaction of 3-bromo-4-nitropyridine (B1272033) with amines have shown that an unexpected nitro-group migration product is formed in significant quantities, particularly in polar aprotic solvents. clockss.org While the precise mechanism can vary between systems, these migrations highlight the dynamic nature of the nitro group on the pyridine ring. Similar migrations have also been observed in other aromatic systems under specific conditions, such as during aromatic nitration and in the rearrangement of N-nitropyrroles. clockss.orgresearchgate.net Understanding these potential rearrangements is critical for predicting product distributions and optimizing reaction conditions to favor the desired isomer.

Derivative Synthesis from this compound as a Precursor

This compound and its corresponding amine, 2-amino-3-nitropyridine, are valuable building blocks in organic synthesis. The electron-withdrawing nitro group at the 3-position activates the pyridine ring, facilitating a range of chemical transformations for the construction of more elaborate molecules.

Construction of Functionalized Pyridine Derivatives

The 3-nitropyridine core is a versatile platform for synthesizing a variety of functionalized derivatives, including those with significant biological activity and interesting photophysical properties. nih.govnih.gov For example, 2-chloro-3-nitropyridine (B167233) and related compounds serve as starting materials for potent inhibitors of enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov The synthetic routes often involve sequential substitution reactions, reduction of the nitro group, and further derivatization. nih.gov

Modern synthetic methods, such as vicarious nucleophilic substitution (VNS), allow for the direct C-H alkylation of electrophilic 3-nitropyridines, providing an efficient route to introduce alkyl groups onto the ring. nih.govacs.org This process involves the reaction of the nitropyridine with a carbanion stabilized by a leaving group (e.g., a sulfonyl group), followed by base-induced elimination. nih.gov Furthermore, newly synthesized 2-methyl- and 2-arylvinyl-3-nitropyridines have been shown to be valuable precursors for novel fluorescent molecules. nih.gov

Nucleophilic Aromatic Substitution Reactions on 3-Nitropyridine Moieties

The presence of the nitro group at the 3-position renders the pyridine ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). In many cases, the nitro group itself can act as a leaving group, particularly when activated by other substituents on the ring. nih.gov

Studies have shown that in reactions of 2-methyl-3-nitropyridines with sulfur nucleophiles (thiols), the 3-nitro group is selectively substituted to form 3-thioether products. nih.gov Similarly, various 3-nitropyridine derivatives readily react with amines and other nucleophiles. nih.gov For instance, the chlorine atom in 2-chloro-3-nitropyridine is readily displaced by amines, a key step in the synthesis of various bioactive compounds, including potential urease inhibitors. nih.gov

Vicarious nucleophilic substitution (VNS) represents another important class of nucleophilic substitution, where a hydrogen atom is replaced. This method has been used for the selective amination of 3-nitropyridine at the position para to the nitro group. ntnu.no The reaction of 3-nitropyridines with sulfonyl-stabilized carbanions is a prime example of VNS for C-C bond formation. nih.gov

| Substrate | Nucleophile | Reaction Type | Product Type | References |

|---|---|---|---|---|

| 2-Methyl-3-nitropyridine | Thiols (R-SH) | SNAr (NO₂ substitution) | 2-Methyl-3-(alkylthio)pyridine | nih.gov |

| 2-Chloro-3-nitropyridine | Piperazine | SNAr (Cl substitution) | 2-(Piperazin-1-yl)-3-nitropyridine | nih.gov |

| 3-Nitropyridine | Hydroxylamine | Vicarious Nucleophilic Substitution (VNS) | 4-Amino-3-nitropyridine | ntnu.no |

| 3-Nitropyridine | Alkyl Phenyl Sulfones | Vicarious Nucleophilic Substitution (VNS) | 4-Alkyl-3-nitropyridine | nih.govacs.org |

| 3-Nitropyridine | Sulfite ions | Nucleophilic Addition/Rearrangement | 5-Hydroxyaminopyridine-2-sulfonic acid | rsc.org |

Chemo-selective Reductions and Oxidations

A pivotal transformation of this compound and its derivatives is the reduction of the nitro group to an amino group. This reaction unlocks a new site for functionalization, as the resulting amine can be readily acylated, alkylated, or used in the construction of fused heterocyclic systems. nih.gov

A key challenge in this step is achieving chemo-selectivity—the selective reduction of the nitro group in the presence of other reducible functional groups. While classical methods using reagents like tin or iron in acidic media are effective, they can lack selectivity and require harsh conditions. orgsyn.org Modern catalysis offers milder and more selective alternatives. For example, a nanocomposite catalyst consisting of silver nanoparticles on a polyethyleneimine-modified carbon nanotube support (Fe₃O₄-MWCNTs@PEI-Ag) has been shown to efficiently and chemo-selectively reduce aromatic nitro groups to amines in aqueous solution at ambient temperature. nih.gov This highlights the progress towards greener and more efficient synthetic methodologies.

While reduction is the more common transformation, oxidation reactions are also employed. For instance, in the synthesis of JAK2 inhibitors, a methyl group on a 2-chloro-3-nitropyridine ring was oxidized to a carboxylic acid, demonstrating that the nitropyridine core is stable to certain oxidative conditions. nih.gov

Acyl and Amide Group Transformations

Research specifically detailing the acyl and amide group transformations of this compound is not extensively available in the reviewed literature. However, the chemical reactivity of related N-aryl acetamides can provide insights into potential transformations. Generally, the amide functionality can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine, 2-amino-3-nitropyridine, and acetic acid. The acetyl group can also be subject to various transformations. For instance, the reactivity of N-aryl 2-chloroacetamides, which feature a reactive chlorine atom, is characterized by facile nucleophilic substitution. This suggests that modifications of the acetyl group in this compound, if functionalized, could serve as a key step in the synthesis of more complex derivatives.

Ring Transformation Strategies Utilizing Related Nitroacetamide Species

Ring transformation has emerged as a potent strategy in synthetic chemistry, involving the "scrap and build" of cyclic compounds. mdpi.com This method allows for the conversion of an existing heterocyclic system into a new one by reacting the substrate with a suitable reagent, where a part of the substrate's structure is transferred to the reagent. mdpi.comencyclopedia.pub Among the different types of ring transformations, the nucleophilic-type has been notably applied to electron-deficient pyridone systems. mdpi.comencyclopedia.pub

Three-Component Ring Transformation (TCRT) Studies

A significant advancement in this area is the three-component ring transformation (TCRT). nih.gov This approach has been effectively demonstrated using 1-methyl-3,5-dinitro-2-pyridone as a substrate, which is a suitable candidate due to its high electron deficiency, low aromatic stabilizing energy, and the presence of a good leaving group. mdpi.comnih.gov

In these studies, 1-methyl-3,5-dinitro-2-pyridone reacts with a ketone and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate, to yield functionalized nitropyridines or nitroanilines. nih.govnih.gov This process is significant as it provides access to compounds that are otherwise difficult to synthesize. mdpi.comnih.gov The dinitropyridone, in this context, acts as a safe and stable synthetic equivalent of the unstable nitromalonaldehyde. nih.govnih.gov

The reaction mechanism is proposed to initiate with the attack of the enol form of the ketone at the electrophilic 4-position of the dinitropyridone. encyclopedia.pub Subsequent reaction with the nitrogen source leads to the formation of bicyclic intermediates, which then eliminate nitroacetamide to afford the final aromatic product. encyclopedia.pub

The versatility of this reaction is showcased by its applicability to a range of ketones, including various aromatic ketones, leading to the synthesis of diverse 2-aryl-5-nitropyridines and other substituted pyridines. nih.gov

Table 1: Examples of Nitropyridines Synthesized via TCRT of 1-methyl-3,5-dinitro-2-pyridone with Ketones and Ammonia nih.gov

| Ketone Reactant | Resulting Nitropyridine Product |

| Acetophenone | 2-Phenyl-5-nitropyridine |

| 4'-Methylacetophenone | 2-(p-Tolyl)-5-nitropyridine |

| 4'-Methoxyacetophenone | 2-(4-Methoxyphenyl)-5-nitropyridine |

| Propiophenone | 5-Nitro-2-phenyl-3-methylpyridine |

Role of Anionic Nitroacetamide in Ring Opening and Recyclization Reactions

A critical aspect of the three-component ring transformation is the function of anionic nitroacetamide as a leaving group. nih.gov During the reaction sequence, after the initial nucleophilic attack and intramolecular cyclization, the formed bicyclic intermediate undergoes a ring-opening step. encyclopedia.pub This step involves the cleavage of C-C bonds, leading to the elimination of anionic nitroacetamide. nih.gov

The elimination of anionic nitroacetamide is a key driving force for the rearomatization of the ring system, leading to the formation of the stable nitropyridine or nitroaniline product. encyclopedia.pubnih.gov While anionic nitroacetamide primarily functions as a good leaving group in this mechanism, it has also been observed to act as a nucleophile in some instances, capable of forming adducts. nih.gov

Advanced Spectroscopic and Structural Characterization of N 3 Nitropyridin 2 Yl Acetamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the connectivity and stereochemistry of a molecule can be elucidated.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of N-(3-nitropyridin-2-yl)acetamide is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring, the amide proton, and the methyl protons of the acetamide (B32628) group. The pyridine ring protons should appear as a set of coupled multiplets in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring and the electron-withdrawing nitro group. The exact chemical shifts and coupling constants would be influenced by the substitution pattern. The amide (N-H) proton is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methyl (CH₃) protons of the acetamide group would likely appear as a sharp singlet in the upfield region, around 2.0-2.5 ppm.

To provide a comparative analysis, the ¹H NMR data for several analogues are presented below:

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| N-pyridin-3-ylacetamide | - | 8.8 (s, 1H, H-2), 8.2 (d, 1H, H-6), 8.1 (d, 1H, H-4), 7.3 (dd, 1H, H-5), 2.1 (s, 3H, CH₃) |

| 2-Amino-3-nitropyridine (B1266227) | DMSO-d₆ | 8.24 (dd, 1H, J=4.4, 1.6 Hz, H-6), 7.99 (dd, 1H, J=8.4, 1.6 Hz, H-4), 7.64 (s, 2H, NH₂), 6.75 (dd, 1H, J=8.4, 4.4 Hz, H-5) |

| 3-Nitropyridine (B142982) | CDCl₃ | 9.55 (d, 1H, J=2.5 Hz, H-2), 8.90 (dd, 1H, J=4.5, 1.5 Hz, H-6), 8.60 (ddd, 1H, J=8.3, 2.5, 1.5 Hz, H-4), 7.55 (dd, 1H, J=8.3, 4.5 Hz, H-5) |

| 2-Phenyl-N-(pyrazin-2-yl)acetamide | - | 9.49 (s, 1H, NH), 8.35 (s, 1H, pyrazine (B50134) H), 8.20 (d, 1H, pyrazine H), 8.13 (d, 1H, pyrazine H), 7.25-7.40 (m, 5H, phenyl H), 3.78 (s, 2H, CH₂) researchgate.net |

Note: The assignments for N-pyridin-3-ylacetamide are predicted based on general principles of ¹H NMR spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum of this compound is anticipated to show seven distinct signals. The carbonyl carbon of the acetamide group is expected to be the most downfield signal, typically in the range of 168-172 ppm. The carbons of the pyridine ring will appear in the aromatic region (110-160 ppm). The carbon bearing the nitro group (C-3) and the carbon attached to the nitrogen of the acetamide group (C-2) are expected to be significantly influenced by these substituents. The methyl carbon of the acetamide group will be found in the upfield region, generally around 20-25 ppm.

Comparative ¹³C NMR data for related compounds are provided below:

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| N-pyridin-3-ylacetamide | - | 168.5 (C=O), 145.1 (C-2), 141.8 (C-6), 136.2 (C-4), 128.7 (C-3), 123.5 (C-5), 24.2 (CH₃) nih.gov |

| 2-Amino-3-nitropyridine | DMSO-d₆ | 157.9 (C-2), 154.3 (C-6), 136.3 (C-4), 131.6 (C-3), 114.7 (C-5) |

| Pyridine | CDCl₃ | 150.2 (C-2, C-6), 136.0 (C-4), 123.8 (C-3, C-5) nist.gov |

| N,N-Dimethylacetamide | - | 170.1 (C=O), 37.7 (N-CH₃), 21.4 (C-CH₃) thermofisher.com |

Note: The assignments for 2-amino-3-nitropyridine are based on computational studies and comparison with similar structures.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, and NO₂ functional groups. A prominent N-H stretching vibration should be observed in the range of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching of the amide group will likely appear as a strong band around 1650-1700 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are expected to be observed around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the pyridine ring will be in the 1400-1600 cm⁻¹ region.

For comparison, the IR data of some analogues are tabulated below:

| Compound | Medium | Characteristic Absorption Bands (cm⁻¹) |

| N-(3-Acetyl-2-thienyl)-2-bromoacetamide | KBr | 1660, 1640 (C=O) mdpi.com |

| N-(3-Acetyl-2-thienyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide | KBr | 1773, 1719, 1693, 1635 (C=O) mdpi.com |

| 2-Amino-3-methyl-5-nitropyridine | KBr | 3425 (NH₂ asym), 3315 (NH₂ sym), 1620 (C=C), 1575 (NO₂ asym), 1340 (NO₂ sym) nih.gov |

| 2-Phenyl-N-(pyrazin-2-yl)acetamide | KBr | 3250 (N-H), 3060, 2864 (C-H), 1685 (C=O), 1529 (C=N), 1431 (C=C) researchgate.net |

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition. The nominal mass of this compound (C₇H₇N₃O₃) is 181 g/mol . The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula. The fragmentation pattern would be expected to show characteristic losses, such as the loss of the acetyl group (CH₃CO), the nitro group (NO₂), and cleavage of the amide bond.

The molecular weights of related compounds are provided for reference:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₇H₇N₃O₃ | 181.15 |

| N-(3-chloro-5-nitropyridin-2-yl)acetamide | C₇H₆ClN₃O₃ | 215.59 nih.gov |

| N-(4-nitrophenyl)acetamide | C₈H₈N₂O₃ | 180.16 researchgate.netmdpi.com |

| N-phenylacetamide (Acetanilide) | C₈H₉NO | 135.16 nist.gov |

| N-(3-nitropyridin-2-yl)-N-(2-sulfanylphenyl)acetamide | C₁₃H₁₁N₃O₃S | 289.31 chemsynthesis.com |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. The pyridine ring, the nitro group, and the acetamide group all contain chromophores that will contribute to the UV-Vis spectrum. The presence of the nitro group, a strong electron-withdrawing group, is likely to cause a red shift (bathochromic shift) in the absorption maxima compared to unsubstituted acetamidopyridine.

The UV-Vis absorption data for related compounds are presented below:

| Compound | Solvent | λ_max (nm) |

| 2-Amino-3-methyl-5-nitropyridine | Ethanol | 235, 360 nih.gov |

| 2-Phenyl-N-(pyrazin-2-yl)acetamide | Methanol | 245, 315 researchgate.net |

The analysis of these analogues provides a solid foundation for predicting the spectroscopic characteristics of this compound, offering valuable insights into its structural and electronic properties.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique in synthetic chemistry, providing crucial validation of a compound's empirical and molecular formula by determining the mass percentages of its constituent elements. For novel compounds like this compound and its derivatives, this analysis is a critical step in confirming their successful synthesis and purity. The technique typically involves the combustion of a small, precisely weighed sample, followed by the quantitative analysis of the resulting gaseous products, such as carbon dioxide, water, and nitrogen gas.

The molecular formula for this compound has been determined to be C₇H₇N₃O₃. Based on this formula, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark against which experimentally determined values are compared. A close correlation between the found and calculated percentages for carbon (C), hydrogen (H), and nitrogen (N) provides strong evidence for the structural integrity and purity of the synthesized compound.

While specific experimental data for this compound is not widely published, the general procedure involves comparing the experimentally obtained percentages of C, H, and N with the calculated theoretical values. For instance, in the characterization of similar heterocyclic compounds, researchers report both sets of values to confirm the compound's identity. An example of this can be seen in the analysis of 2-Phenyl-N-(pyrazin-2-yl)acetamide, where the experimentally found percentages for C, H, and N were shown to be in close agreement with the calculated values, thus confirming its structure. researchgate.net

The theoretical elemental composition for this compound, derived from its molecular formula (C₇H₇N₃O₃) and the atomic weights of its constituent elements, is presented below.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 46.41 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.89 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 23.21 |

| Oxygen | O | 15.999 | 3 | 47.997 | 26.49 |

| Total | 181.151 | 100.00 |

Note: The data in this table is calculated based on the known molecular formula of the compound.

In a typical research setting, the "found" values from an elemental analyzer would be placed alongside these "calculated" values. A deviation of less than ±0.4% is generally considered acceptable to confirm the sample's purity and correct elemental composition.

The compositional verification for analogues of this compound, such as N-(3-Bromo-5-nitropyridin-2-yl)acetamide (C₇H₆BrN₃O₃) and 2,2,2-trichloro-N-(3-nitropyridin-2-yl)acetamide (C₇H₄Cl₃N₃O₃), would follow the same principle. echemi.comnih.gov The theoretical elemental percentages would be calculated from their respective molecular formulas and compared against the experimental results to validate their synthesis.

Research Applications of N 3 Nitropyridin 2 Yl Acetamide in Heterocyclic Compound Development

Integration into Novel Heterocyclic Systems Synthesis

The structure of N-(3-nitropyridin-2-yl)acetamide is well-suited for the synthesis of fused heterocyclic compounds. The presence of the nitro group activates the pyridine (B92270) ring, facilitating reactions that lead to the formation of new rings. nih.gov Organic chemists utilize such activated precursors to construct a wide array of mono- and polynuclear heterocyclic systems, which are scaffolds for molecules with potential biological activities. nih.govnih.gov

Key synthetic strategies involving nitropyridine precursors like this compound include:

Reductive Cyclization: The nitro group can be chemically reduced to an amino group (-NH2). This newly formed amine can then react with the adjacent acetamide (B32628) group or an externally introduced reactant to form a new fused ring, such as a pyridoxazinone.

Nucleophilic Aromatic Substitution (SNAr): Although the acetamido group is not a typical leaving group, the activating effect of the ortho-nitro group makes the pyridine ring susceptible to attack by strong nucleophiles at other positions. This can be a key step in building more complex structures.

[3+2] Cycloaddition Reactions: The electron-deficient nature of the nitropyridine ring allows it to act as a 2π-partner in 1,3-dipolar cycloaddition reactions. This process, which involves the reaction with a 1,3-dipole like an azomethine ylide, leads to the direct formation of fused five-membered rings (pyrrolidines or pyrrolines), a process known as dearomatization. mdpi.com

These methodologies allow for the transformation of the simple this compound scaffold into intricate, multi-ring systems that are otherwise difficult to synthesize. scholaris.ca

Exploration as Precursors for Diverse Chemical Libraries

In medicinal chemistry and drug discovery, the generation of chemical libraries containing a large number of diverse compounds is essential for screening against biological targets. This compound serves as an excellent starting material, or precursor, for building such libraries. nih.gov Its utility stems from the multiple reactive sites on the molecule, which can be modified to create a wide range of derivatives.

The primary functional groups that can be exploited for library synthesis are:

The Nitro Group: This group can be reduced to an amine, which then becomes a handle for a vast array of subsequent reactions, including amidation, alkylation, and the formation of sulfonamides or ureas.

The Acetamide Group: The N-H bond of the acetamide can undergo substitution, and the carbonyl group can participate in various condensation reactions.

The Pyridine Ring: The ring itself can be functionalized through reactions like halogenation or nucleophilic substitution, further increasing molecular diversity. nih.gov

By systematically altering these functional groups, researchers can generate a library of related but structurally distinct molecules. For instance, starting with this compound, one could first reduce the nitro group and then react the resulting diamine with a diverse set of carboxylic acids to produce a library of amide derivatives. Each compound in the library would share the core pyridine structure but differ in the appended chemical groups, providing a rich collection for biological screening. nih.gov

Studies on Structure-Reactivity Relationships in Nitropyridine Scaffolds

The this compound molecule is a model system for studying the interplay of functional groups on an aromatic scaffold. The relative positions of the nitro group (at C3) and the acetamide group (at C2) create a specific electronic environment that dictates the molecule's reactivity. ntnu.no

Key aspects of its structure-reactivity relationship include:

Activation by the Nitro Group: The strongly electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic substitution but strongly activates it towards nucleophilic attack. nih.govevitachem.com This effect is most pronounced at the positions ortho and para to the nitro group (C2, C4, and C6).

Directing Effects: The acetamido group at the C2 position, ortho to the nitro group, sterically hinders nucleophilic attack at that position. However, its electronic and steric presence influences the reactivity at other sites on the ring.

Amine as a Precursor: The reduction of the nitro group to an amine radically changes the electronic properties of the ring. The resulting 2-acetamido-3-aminopyridine is electron-rich and becomes highly reactive towards electrophiles. This transformation is a common strategy to access different chemical pathways. ntnu.no

Research in this area helps chemists predict the outcomes of reactions and design more efficient synthetic routes to target molecules.

Table 1: Functional Group Reactivity in this compound

| Functional Group | Position | Type of Reaction | Potential Products |

| Nitro Group | C3 | Reduction | 3-Aminopyridine (B143674) derivatives |

| Nucleophilic Substitution (activation) | Fused heterocycles | ||

| Acetamide Group | C2 | Hydrolysis | 2-Amino-3-nitropyridine (B1266227) |

| N-H Substitution | N-alkylated amides | ||

| Pyridine Ring | C4, C6 | Nucleophilic Aromatic Substitution | Substituted pyridine derivatives |

| C4-C5 Bond | [3+2] Cycloaddition | Fused pyrrolidine (B122466) rings |

Emerging Methodologies for Derivatization in Analytical Chemistry

There is no publicly available research literature describing the use of this compound as a derivatization agent for LC-MS/MS metabolomics applications. While other nitrophenyl compounds, such as 3-nitrophenylhydrazine (B1228671) (3-NPH), are used to tag metabolites containing carboxyl or carbonyl groups to improve their detection by mass spectrometry, similar applications for this compound have not been reported. nih.gov

No specific research has been published detailing the application of this compound as a derivatization reagent for gas chromatographic analysis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3-nitropyridin-2-yl)acetamide, and how are reaction conditions optimized?

- Answer : A microwave-assisted synthesis method is widely used for nitro-substituted acetamides. For example, substituted N-(2-(2-halophenoxy)pyridin-3-yl)acetamide derivatives can be synthesized by reacting 3-nitropyridine precursors with halophenols under microwave irradiation (120°C, 30 min), followed by acetylation with acetic anhydride . Optimization involves adjusting microwave power, solvent polarity (e.g., DMF), and stoichiometry of halophenol to nitro precursor (typically 1:1.2 molar ratio) to improve yield (>75%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation. The nitro group’s electron-withdrawing effect causes downfield shifts in adjacent pyridinium protons (δ 8.5–9.0 ppm in ¹H NMR). Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight (e.g., m/z 195.16 [M+H]⁺). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>98%) .

Q. What safety precautions are required when handling this compound?

- Answer : The compound is classified as a skin irritant. Use nitrile gloves, lab coats, and fume hoods during synthesis. Avoid inhalation of fine particles (use N95 masks) and store in amber glass containers at 2–8°C to prevent nitro group degradation .

Advanced Research Questions

Q. How can reaction yields be improved in large-scale synthesis of this compound?

- Answer : Industrial-scale synthesis employs continuous flow reactors with temperature-controlled (80–100°C) and pressure-stable (1–3 bar) conditions. Catalytic systems like Pd/C (0.5 mol%) in ethanol enhance nitro reduction efficiency. Post-reaction purification via recrystallization (ethanol/water, 70:30 v/v) achieves >90% purity .

Q. What analytical strategies resolve contradictions in impurity profiling of this compound?

- Answer : Impurities such as unreacted 3-nitropyridine or acetylated byproducts are identified using LC-MS/MS. For example, gradient elution (acetonitrile/0.1% formic acid) on a C18 column separates impurities at retention times <2.5 min. Quantitative analysis via external calibration curves (R² >0.99) ensures compliance with ICH Q3A guidelines .

Q. How does the nitro group influence the pharmacological activity of this compound derivatives?

- Answer : The nitro group enhances electron-deficient character, improving binding to bacterial nitroreductases. In antimicrobial assays (MIC testing), derivatives with 3-nitro substitution show 4–8 µg/mL activity against E. coli and S. aureus. Structure-activity relationship (SAR) studies correlate nitro positioning with biofilm disruption efficacy .

Q. What computational methods predict the stability of this compound under varying pH conditions?

- Answer : Density functional theory (DFT) at the B3LYP/6-31G* level models protonation states. The nitro group’s pKa (~1.5) indicates stability in acidic conditions (pH 2–4), while alkaline conditions (pH >9) promote hydrolysis. Molecular dynamics simulations (50 ns, explicit solvent) validate degradation pathways .

Q. How are polymorphic forms of this compound characterized and controlled?

- Answer : X-ray powder diffraction (XRPD) distinguishes polymorphs (Forms I and II). Form I (monoclinic, P2₁/c) is thermodynamically stable below 150°C. Controlled crystallization via anti-solvent addition (water in acetone) ensures batch-to-batch consistency. Differential scanning calorimetry (DSC) confirms melting transitions (Form I: 178°C; Form II: 165°C) .

Methodological Notes

- Contradiction Analysis : Conflicting reports on optimal reaction temperatures (microwave vs. flow reactor) suggest comparative studies using Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst interactions .

- Data Validation : Cross-reference NMR assignments with computed spectra (GIAO method) to resolve ambiguities in nitro-proton coupling patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.